Conessine

Descripción general

Descripción

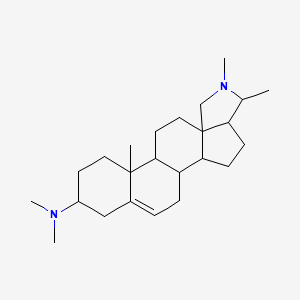

La conesina es un alcaloide esteroideo que se encuentra en varias especies de plantas de la familia Apocynaceae, incluyendo Holarrhena floribunda, Holarrhena antidysenterica y Funtumia elastica . Actúa como un antagonista de la histamina, selectivo para el subtipo H3, y ha demostrado tener actividades biológicas significativas .

Aplicaciones Científicas De Investigación

La conesina tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

La conesina actúa como un antagonista de la histamina, selectivo para el subtipo H3, con una afinidad de pKi = 8,27 . Interfiere con la endocitosis de los virus envueltos y altera la replicación o traducción del ARN en una etapa temprana . La conesina también afecta la biosíntesis, el metabolismo o la homeostasis del colesterol, lo que contribuye a su actividad antiviral . Además, aumenta el neurotransmisor histamina en el cerebro e inhibe la actividad de la acetilcolinesterasa, mejorando la función cognitiva .

Análisis Bioquímico

Biochemical Properties

Conessine interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-plasmodial activity, with IC₅₀ values of 1.9 μg/ml and 1.3 μg/ml using schizont maturation and parasite lactate dehydrogenase (pLDH) assay respectively

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to reduce parasitaemia in Plasmodium berghei-infected mice . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 10 mg/kg, it exhibited 88.95% parasite inhibition . Due to its slightly toxic nature (cytotoxicity = 14), biochemical analysis of the serum from mice after administration of this compound were also observed .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La conesina se puede aislar de fuentes vegetales como Holarrhena antidysenterica. El proceso de aislamiento y purificación implica el uso de metanol como sistema de disolventes mediante cromatografía en columna y cromatografía en capa fina . La elicitation in vitro de conesina se ha logrado en el cultivo de callos derivado de la corteza de Holarrhena antidysenterica utilizando diversos elicitores orgánicos e inorgánicos . La cantidad máxima de conesina se logró en callos desarrollados en medio MS suplementado con reguladores de crecimiento específicos .

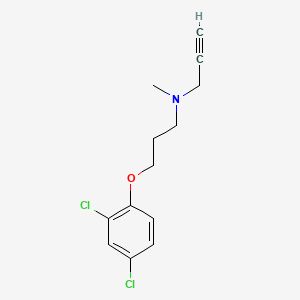

Análisis De Reacciones Químicas

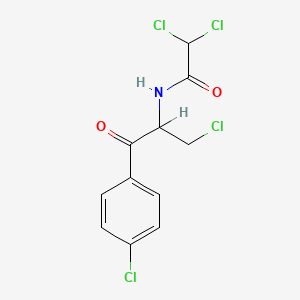

La conesina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen fenilalanina, tirosina, quitosano, triptófano, hidrolizado de caseína, prolina, sacarosa y extracto de levadura . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Comparación Con Compuestos Similares

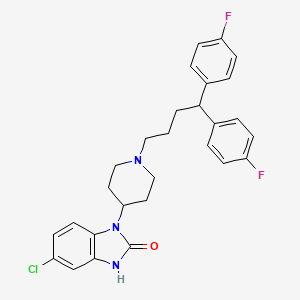

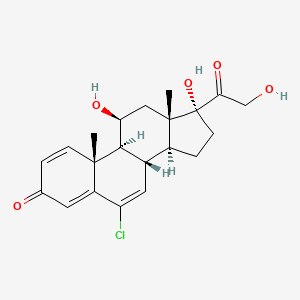

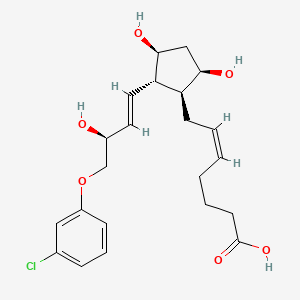

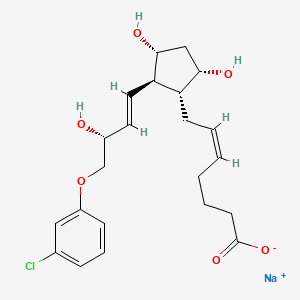

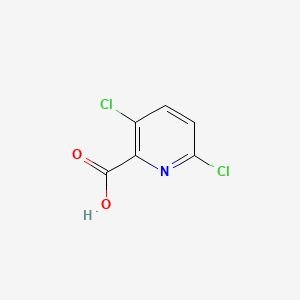

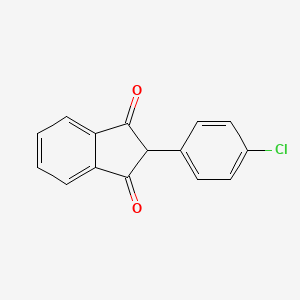

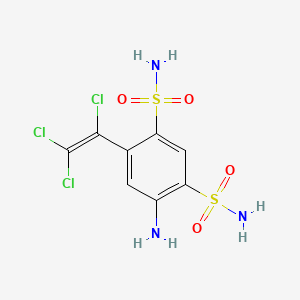

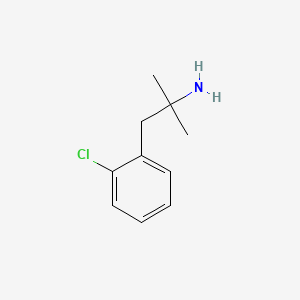

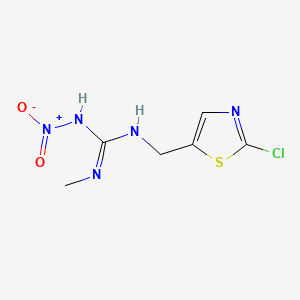

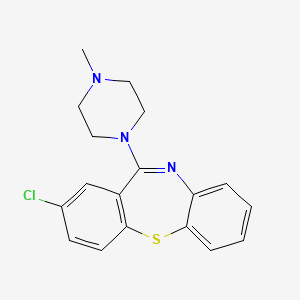

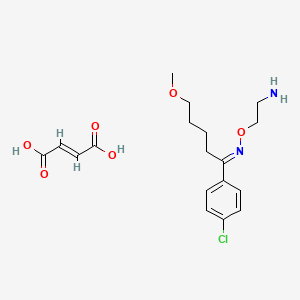

La conesina es única entre los alcaloides esteroideos debido a su antagonismo selectivo del receptor H3 de la histamina y su actividad antiviral de amplio espectro . Compuestos similares incluyen:

Conanina: Un derivado estructural de la conesina con actividades biológicas similares.

Ciclovirobuxina D: Otro alcaloide esteroideo con aplicaciones terapéuticas cardiovasculares y cerebrovasculares.

Abiraterona acetato: Un medicamento antiandrógeno esteroideo utilizado para el tratamiento del cáncer de próstata.

La combinación única de la conesina de antagonismo de la histamina, actividad antiviral, antimicrobiana y potenciadora de la cognición la distingue de otros alcaloides esteroideos.

Propiedades

IUPAC Name |

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLGAQQQNWMVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859475 | |

| Record name | N,N-Dimethylcon-5-enin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-06-5 | |

| Record name | conessine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

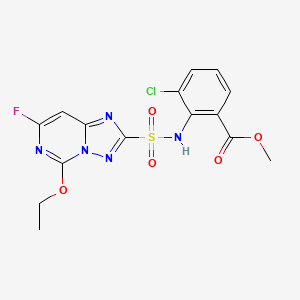

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.